2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
Description
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride (CAS: 1951441-14-7) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with a tetrahydro ring system. This compound is utilized in pharmaceutical research, particularly as a synthetic intermediate or scaffold for drug discovery targeting neurological or metabolic disorders .
Properties
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.ClH/c1-2-5-10(6-3-1)15-9-12-11(14-15)7-4-8-13-12;/h9-10,13H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJIZCFTTNBKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C3C(=N2)CCCN3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1. Synthesis Methods and Yields
Optimization Strategies
Solvent and Catalyst Selection
Purification Techniques
-
Flash Chromatography : Gradient elution (0–5% MeOH/DCM) effectively separates the product from iodinated byproducts.
-
Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.
Challenges and Solutions
-
Byproduct Formation : Iodine residues are removed by washing with aqueous Na₂S₂O₃.
-
Low Solubility : Adding 5% DMSO in DMF improves intermediate solubility during cyclization.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, 10H, cyclohexyl), 2.6–3.1 (m, 4H, pyridine-CH₂), 4.2 (s, 1H, NH).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
Pharmacological Activities
Research indicates that 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride exhibits various pharmacological properties:
- Inhibition of Platelet Aggregation : The compound has been shown to inhibit platelet aggregation, making it a candidate for treating conditions related to thrombosis and cerebrovascular diseases. It may be beneficial in preventing complications associated with vascular insufficiencies and ischemic events .
- Antiviral Properties : Emerging studies suggest that pyrazolo derivatives possess antiviral activities against several viruses, including HIV and influenza. The compound's structural features may contribute to its efficacy in inhibiting viral replication .
Anticancer Potential
The compound's ability to interact with cellular pathways involved in cancer progression has been explored. Pyrazolo compounds have been linked to the inhibition of tumor growth and metastasis in various cancer models. The potential for developing novel anticancer therapies based on this compound is an area of ongoing research .
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism could involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Thrombosis Treatment
In a study evaluating the effects of pyrazolo compounds on platelet function, this compound demonstrated significant inhibition of arachidonic acid-induced platelet aggregation in vitro. This suggests its potential use as an antithrombotic agent .
Case Study 2: Antiviral Efficacy
A series of experiments tested the antiviral efficacy of various pyrazolo derivatives against HIV-1 and influenza viruses. The results indicated that compounds similar to this compound exhibited promising activity at low concentrations (EC50 values in the nanomolar range), indicating their potential as antiviral agents .
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents and ring fusion positions (e.g., [4,3-b] vs. [4,3-c]), impacting molecular weight, solubility, and bioactivity.
Biological Activity
2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride (CAS No. 1951441-14-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula: C₁₂H₂₀ClN₃
- Molecular Weight: 241.76 g/mol
- Structure: The compound features a pyrazolo[4,3-b]pyridine core with a cyclohexyl substituent.
Inhibition of ALK5
Research indicates that derivatives of pyrazolo compounds can serve as inhibitors of the activin-like kinase 5 (ALK5), which is involved in various pathological processes including cancer and fibrosis. A study demonstrated that certain pyrazolo derivatives exhibited significant inhibition of ALK5 autophosphorylation with IC₅₀ values as low as 25 nM. This inhibition correlated with reduced cell proliferation in NIH3T3 cells, suggesting potential applications in cancer therapy .
Antitumor Efficacy
In vivo studies have shown that compounds similar to this compound can significantly inhibit tumor growth. For instance, an analog administered at a dose of 30 mg/kg led to notable tumor growth reduction in CT26 xenograft models without evident toxicity . This highlights the compound's potential as an antitumor agent.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrazolo derivatives. A related compound was found to attenuate disease progression in an experimental model of multiple sclerosis (EAE) when administered orally. This effect was attributed to the compound's ability to suppress necroptotic cell death .
Data Tables
| Biological Activity | IC₅₀ Value (nM) | Model | Effect |
|---|---|---|---|
| ALK5 Inhibition | 25 | NIH3T3 Cell Line | Reduced cell proliferation |
| Tumor Growth Inhibition | - | CT26 Xenograft Model | Significant tumor reduction |
| Neuroprotection | - | EAE Model (Multiple Sclerosis) | Attenuated disease progression |
Case Studies
- ALK5 Inhibition Study :
- Antitumor Activity :
- Neuroprotection in MS Model :
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
